3-tert-Dodecenyldihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Dodecenyldihydrofuran-2,5-dione is an organic compound with the molecular formula C16H26O3 It is a derivative of dihydrofuran and is characterized by the presence of a dodecenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Dodecenyldihydrofuran-2,5-dione typically involves the reaction of a suitable dodecenyl precursor with dihydrofuran-2,5-dione under controlled conditions. One common method involves the use of a Grignard reagent derived from dodecenyl bromide, which reacts with dihydrofuran-2,5-dione in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-tert-Dodecenyldihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dodecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-Dodecenyldihydrofuran-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-tert-Dodecenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Dodecenylfuran-2,5-dione
- 3-tert-Dodecenyl-2,5-dihydroxyfuran
- 3-tert-Dodecenyl-2,5-dioxofuran
Uniqueness
3-tert-Dodecenyldihydrofuran-2,5-dione is unique due to its specific dodecenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
87173-76-0 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-(2-methylundec-2-en-3-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-4-5-6-7-8-9-10-13(12(2)3)14-11-15(17)19-16(14)18/h14H,4-11H2,1-3H3 |
InChI Key |
UQQHQORGQYLWON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(C)C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.